Methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is a synthetic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a nitrogen atom replacing a carbon in the naphthalene structure. They are widely studied for their diverse biological activities and are commonly used as building blocks in medicinal chemistry and materials science. []
This specific derivative, incorporating a bromo, methoxyphenyl, and methyl ester group at specific positions on the quinoline core, has been investigated for its potential as a human Neurokinin-3 (hNK-3) receptor antagonist. []
Methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is a quinoline derivative characterized by a bromine atom at the sixth position, a methoxyphenyl group at the second position, and a carboxylate ester at the fourth position of the quinoline ring. Quinoline derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. This compound is particularly notable for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
The compound falls under the classification of heterocyclic compounds, specifically quinolines, which are bicyclic structures containing a benzene ring fused to a pyridine ring. Methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is synthesized from readily available starting materials through multi-step reactions. It has been investigated for its biological activities and serves as a building block for more complex chemical entities in pharmaceutical research .
The synthesis of methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves several key steps:
Industrial methods may utilize continuous flow reactors and optimized catalysts to enhance yield and purity during large-scale production.
Methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate has a complex molecular structure characterized by:
The compound exhibits various spectral characteristics that can be analyzed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .
Methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate can participate in several chemical reactions:
These reactions expand the utility of methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate in creating diverse chemical libraries for biological testing.
The mechanism of action of methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate largely depends on its biological targets. Preliminary studies suggest that it may exert its effects through:
Quantitative data on its efficacy against various biological targets are essential for understanding its full therapeutic potential.
Analytical techniques such as IR spectroscopy reveal characteristic absorption bands corresponding to functional groups present in the molecule .
Methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate has several applications across various fields:
The systematic IUPAC name for this compound is methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate, reflecting its substitution pattern and functional groups. The parent quinoline ring is numbered with the nitrogen atom at position 1, where:
Its molecular formula is C₁₈H₁₄BrNO₃, corresponding to a molecular weight of 372.22 g/mol (exact mass: 371.0151 Da). Elemental composition comprises carbon (58.09%), hydrogen (3.79%), bromine (21.47%), nitrogen (3.76%), and oxygen (12.89%). The formula satisfies the valency requirements for aromatic systems and confirms the absence of undefined stereocenters [4] [8].
Table 1: Molecular Identity and Physicochemical Descriptors
Property | Value |
---|---|
IUPAC Name | Methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate |
CAS Registry Number | 355432-91-6 |
Molecular Formula | C₁₈H₁₄BrNO₃ |
Exact Molecular Weight | 371.0151 Da |
Monoisotopic Mass | 370.999 Da (⁷⁹Br) / 372.997 Da (⁸¹Br) |
XLogP | 4.78 |
Hydrogen Bond Acceptor Count | 3 |
Rotatable Bond Count | 4 |
The canonical SMILES string is COC(=O)C1=CC(=NC2=CC=C(Br)C=C21)C3=CC=C(OC)C=C3
, which explicitly defines:
COC(=O)
C1=CC(=NC2=CC=C(Br)C=C21)
C3=CC=C(OC)C=C3
[4] [8] [10]. The InChIKey RIFJKCGGBHVJOJ-UHFFFAOYSA-N
is a hashed version of the full InChI identifier, enabling rapid database searches. This 27-character key encodes:
RIFJKCGGBHVJOJ
) U
for undefined) H
for neutral) F
for fixed H) [8] [10]. Table 2: Machine-Readable Molecular Representations
Representation System | Identifier |
---|---|
SMILES (Canonical) | COC(=O)C1=CC(=NC2=CC=C(Br)C=C21)C3=CC=C(OC)C=C3 |
SMILES (Isomeric) | COC(=O)C1=CC(=NC2=CC=C(Br)C=C21)C1C=CC(=CC=1)OC |
InChI | InChI=1S/C18H14BrNO3/c1-22-13-6-3-11(4-7-13)17-10-15(18(21)23-2)14-9-12(19)5-8-16(14)20-17/h3-10H,1-2H3 |
InChIKey | RIFJKCGGBHVJOJ-UHFFFAOYSA-N |
This methyl ester derivative exhibits distinct physicochemical and reactivity profiles compared to its structural analogs:
Carboxylic Acid Analog (6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid):Molecular Formula: C₁₇H₁₂BrNO₃ (MW: 358.19 g/mol)The absence of the methyl group (–CH₃) increases polarity (calculated LogP: 4.1 vs. 4.78) and enables direct metal coordination or ionic bond formation in biological targets. This analog serves as a direct precursor for amide coupling reactions [2].
2-(4-Methoxyphenyl)-2-oxoethyl Ester Derivative:Molecular Formula: C₂₆H₂₀BrNO₅ (MW: 506.35 g/mol)Replacement of the methyl ester with a ketone-containing ethyl linker (OCC(=O)C4=CC=C(OC)C=C4
) extends molecular length by ~5.2 Å and introduces a hydrogen-bond accepting carbonyl. This modification enhances steric occupancy in enzymatic binding pockets, as evidenced in SIRT3 inhibitor designs [3] [5] [9].
Hydrogenated Quinoline Derivatives (e.g., Methyl 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate):Molecular Formula: C₂₁H₂₄BrNO₅ (MW: 450.33 g/mol)Saturation of the quinoline ring (Fsp³ = 0.52 vs. 0.11) reduces planarity and increases conformational flexibility. This significantly alters pharmacokinetic properties, including improved aqueous solubility (predicted logS: -3.80 vs. -5.92) and altered metabolic stability [7].
Table 3: Structural and Property Comparison of Key Analogs
Compound | Molecular Formula | MW (g/mol) | Key Functional Groups | logP | Bioactivity Context |
---|---|---|---|---|---|
Methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate | C₁₈H₁₄BrNO₃ | 372.22 | Methyl ester, bromoquinoline, methoxyaryl | 4.78 | Synthetic intermediate |
6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | C₁₇H₁₂BrNO₃ | 358.19 | Carboxylic acid, bromoquinoline, methoxyaryl | 4.10 | Metal-chelating precursor |
2-(4-Methoxyphenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate | C₂₆H₂₀BrNO₅ | 490.35 | Ketone-ester linker, bromoquinoline | 5.82 | SIRT3 inhibitor scaffold |
Methyl 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | C₂₁H₂₄BrNO₅ | 450.33 | Cyclohexanone, ethoxy, methoxy | 3.65 | Not reported |
The ester-to-acid conversion or side chain elongation directly influences in vitro bioactivity. For instance, in SIRT3 inhibition studies, quinoline-4-carboxylic acid derivatives bearing acrylamide side chains (e.g., compound P6 from [5]) exhibit IC₅₀ values of 7.2 µM, attributed to optimized hydrophobic pocket interactions. The methyl ester prototype lacks this pharmacophoric extension, highlighting its role as a synthetic building block rather than a direct bioactive entity [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: